Benzoic acid, 4-phenoxy-, phenyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50793-30-1 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
phenyl 4-phenoxybenzoate |
InChI |
InChI=1S/C19H14O3/c20-19(22-17-9-5-2-6-10-17)15-11-13-18(14-12-15)21-16-7-3-1-4-8-16/h1-14H |
InChI Key |
NVGUCNZOTBWESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoic Acid, 4 Phenoxy , Phenyl Ester and Analogues
Strategies for Phenoxy Linkage Formation in Precursors (e.g., 4-Phenoxybenzoic Acid)
The formation of the C-O bond between two aromatic rings, known as a diaryl ether linkage, is a cornerstone in the synthesis of the 4-phenoxybenzoic acid intermediate. Various strategies have been developed to achieve this, ranging from classic named reactions to modern catalytic systems.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a fundamental organic reaction for forming ethers, typically through an SN2 reaction between an organohalide and an alkoxide. nih.gov The classic mechanism involves the nucleophilic attack of the alkoxide on a primary alkyl halide. nih.gov
While this method is highly effective for synthesizing alkyl ethers, its direct application for creating diaryl ethers, such as 4-phenoxybenzoic acid from precursors like 4-hydroxybenzoic acid and a halobenzene, is challenging. The SN2 pathway is not feasible on an aromatic carbon. Consequently, the formation of diaryl ethers requires modified conditions that deviate from the classical Williamson synthesis, typically necessitating the use of metal catalysts, which are discussed in the following section.
Metal-Catalyzed Coupling Reactions for Aryl Ether Formation
The most prevalent and effective method for synthesizing diaryl ethers like 4-phenoxybenzoic acid is the Ullmann condensation. This is a copper-promoted cross-coupling reaction that converts aryl halides to aryl ethers, among other products. wikipedia.org The reaction typically requires high temperatures and polar solvents, though modern advancements have introduced more soluble copper catalysts and milder conditions. wikipedia.orgmdpi.com
A common industrial approach involves the reaction of a phenoxide salt with an activated aryl halide, such as a chlorobenzoic acid, in the presence of a copper catalyst. For instance, sodium phenate can be reacted with p-chlorobenzoic acid at elevated temperatures to produce 4-phenoxybenzoic acid. This process has been shown to achieve high yields. chemicalbook.com The catalyst can be copper metal, copper salts like CuCl or CuBr, or copper oxides. google.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Sodium Phenate | p-Chlorobenzoic Acid | Copper (unspecified) | Tetralin | 150 | 89.0 |
| Phenol (B47542) | 4-Chloronitrobenzene | Copper (metal or salts) | High-boiling polar | >210 | (Illustrative) |
| Phenols | Aryl Halides | CuO Nanoparticles | N,N-Dimethyl Acetamide (DMAc) | Room Temp. | (General) |
This table summarizes conditions for Ullmann-type reactions for diaryl ether formation, with a specific example for 4-phenoxybenzoic acid synthesis. wikipedia.orgmdpi.comchemicalbook.com
Oxidation Routes from Acetophenone Derivatives for Carboxylic Acid Precursors
An alternative pathway to 4-phenoxybenzoic acid involves the oxidation of a pre-formed precursor molecule. A notable method is the oxidation of 4-phenoxyacetophenone. This reaction, a variation of the haloform reaction, utilizes an oxidizing agent like sodium hypochlorite (B82951) to convert the acetyl group into a carboxylate, which is then acidified to yield the carboxylic acid. chemicalbook.comguidechem.com
The 4-phenoxyacetophenone precursor itself can be synthesized via a Friedel-Crafts acylation of diphenyl ether. guidechem.com This two-step sequence provides a versatile route starting from readily available materials. Another oxidation strategy involves the oxidation of a methyl group on the aromatic ring. For example, related phenoxy-benzoic acid analogues are prepared by the air oxidation of the corresponding phenoxytoluene derivative in the presence of a cobalt catalyst. google.com
| Starting Material | Oxidant | Catalyst | Key Transformation | Product |
| 4-Phenoxyacetophenone | Sodium Hypochlorite | Polyethylene Glycol (PEG)-400 | -COCH₃ → -COOH | 4-Phenoxybenzoic Acid |
| 1-(4-methylphenoxy)-4-phenoxybenzene | Air / Oxygen | Cobalt-based catalyst | -CH₃ → -COOH | 4-(4-phenoxyphenoxy)benzoic acid |
This table outlines oxidation strategies for producing 4-phenoxybenzoic acid and its analogues. chemicalbook.comgoogle.com
Esterification Protocols for Phenyl Ester Formation
Once 4-phenoxybenzoic acid is obtained, the final step is its esterification with phenol to form the target molecule, Benzoic acid, 4-phenoxy-, phenyl ester. This can be accomplished through direct methods or by activating the carboxylic acid.
Direct Esterification Techniques
Direct esterification of a carboxylic acid with a phenol is often slow and inefficient under standard Fischer esterification conditions. libretexts.org However, several advanced protocols can facilitate this transformation. The Mitsunobu reaction, for example, is an effective method for the esterification of benzoic acids with phenols, providing good to excellent yields under mild conditions. researchgate.net
Another approach involves the use of specific catalyst systems to drive the reaction. A combination of boric acid and sulfuric acid has been shown to effectively catalyze the direct synthesis of phenyl esters from their corresponding phenols and carboxylic acids. google.com Strong acid catalysts, such as p-toluenesulfonic acid or methanesulfonic acid, can also be employed, often with azeotropic removal of water to drive the equilibrium towards the product. google.com
Acyl Halide Mediated Esterification (e.g., from 4-Phenoxybenzoyl Chloride)
A highly reliable and widely used two-step method for esterification involves the conversion of the carboxylic acid to a more reactive acyl halide intermediate.
First, 4-phenoxybenzoic acid is converted to 4-phenoxybenzoyl chloride. This is commonly achieved by reacting the acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride in a solvent like dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF) is a standard and efficient procedure. orgsyn.org
Second, the resulting 4-phenoxybenzoyl chloride is reacted with phenol to form the final phenyl ester. This reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base, such as dilute sodium hydroxide (B78521) or pyridine. doubtnut.combrainly.in The base neutralizes the HCl byproduct and, in the case of NaOH, can deprotonate the phenol to the more nucleophilic phenoxide ion, accelerating the reaction. libretexts.orgdoubtnut.com
Step 1: Acyl Chloride Formation
Reactants: 4-Phenoxybenzoic acid, Oxalyl chloride orgsyn.org
Catalyst: N,N-Dimethylformamide (DMF) orgsyn.org
Solvent: Dichloromethane (DCM) orgsyn.org
Product: 4-Phenoxybenzoyl chloride orgsyn.org
Step 2: Ester Formation (Schotten-Baumann Reaction)
Reactants: 4-Phenoxybenzoyl chloride, Phenol libretexts.org
Conditions: Presence of a base (e.g., NaOH, Pyridine) doubtnut.combrainly.in
Product: this compound doubtnut.com
This acyl halide-mediated route is often preferred due to its high yields and the irreversible nature of the final step, which avoids the equilibrium limitations of direct esterification.
Transesterification Processes
Transesterification is a widely employed method for the synthesis of esters, involving the exchange of the alkoxy or aryloxy group of a starting ester with another alcohol or phenol. This process can be catalyzed by acids, bases, or various metal catalysts. The synthesis of this compound can be achieved by the transesterification of a more readily available ester of 4-phenoxybenzoic acid, such as the methyl or ethyl ester, with phenol.
The reaction is typically driven to completion by using an excess of the phenol or by removing the lower-boiling alcohol byproduct. The mechanism under basic conditions involves the nucleophilic attack of a phenoxide ion on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired phenyl ester and an alkoxide. Under acidic conditions, the carbonyl group is protonated, rendering it more electrophilic for the attack by phenol.
Various catalysts have been shown to be effective for the transesterification of aryl esters. For instance, alkali metal carbonates, such as potassium carbonate, have been successfully used to catalyze the transesterification of aryl and heteroaryl esters with phenols. The use of earth-abundant metal catalysts offers a practical and environmentally friendly approach. Metal triflates, such as aluminum triflate (Al(OTf)₃), are also known to be highly active catalysts for transesterification reactions.
A representative laboratory-scale transesterification for the synthesis of phenyl 4-phenoxybenzoate could involve reacting methyl 4-phenoxybenzoate with phenol in the presence of a suitable catalyst.
Table 1: Representative Transesterification Reaction Parameters
| Parameter | Value |
| Starting Ester | Methyl 4-phenoxybenzoate |
| Nucleophile | Phenol |
| Catalyst | Potassium Carbonate (K₂CO₃) or Aluminum Triflate (Al(OTf)₃) |
| Solvent | High-boiling solvent (e.g., Toluene, Xylene) |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
This is a representative procedure based on general methodologies for aryl ester transesterification.
Novel Synthetic Routes and Process Optimization Strategies
Beyond classical esterification and transesterification, modern synthetic methodologies offer advanced routes to this compound and its precursors, often with improved efficiency and substrate scope. These novel routes primarily focus on the formation of the diaryl ether linkage or the direct C-O bond formation of the ester.
One of the most significant advancements in the synthesis of diaryl ethers is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org For the synthesis of the 4-phenoxybenzoic acid backbone, this would typically involve the reaction of a 4-halobenzoic acid derivative with phenol in the presence of a copper catalyst and a base. chemicalbook.com Modern iterations of the Ullmann reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. nih.gov
Another powerful tool is the Buchwald-Hartwig C-O coupling reaction , a palladium-catalyzed cross-coupling reaction. This methodology has become a staple in organic synthesis for the formation of carbon-heteroatom bonds. wikipedia.org The synthesis of the 4-phenoxybenzoate moiety can be envisioned through the coupling of an aryl halide (e.g., phenyl 4-bromobenzoate) with a phenol, or an aryl boronic acid with a phenolic ester. The choice of palladium precursor, ligand, and base is crucial for optimizing these reactions. wuxiapptec.com
Process optimization strategies for the synthesis of this compound often focus on improving yield, reducing reaction times, and employing more environmentally benign conditions. This can include the use of microwave irradiation to accelerate reaction rates, the development of recyclable catalysts, and the use of greener solvents. For instance, the oxidation of 4-phenoxytoluene to 4-phenoxybenzoic acid, a key precursor, has been optimized using a hydrogen peroxide-activated, bromide-promoted cobalt catalyst at atmospheric pressure. google.com
Table 2: Comparison of Novel Synthetic Routes
| Synthetic Route | Catalyst System | Key Reactants | Advantages |
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) with ligands (e.g., picolinic acid) | Aryl halide, Phenol | Lower cost catalyst, well-established |
| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., X-Phos) | Aryl halide/triflate, Phenol/Aryl boronic acid | High functional group tolerance, milder conditions |
Synthesis of Structural Analogues and Derivatives Bearing the Phenoxybenzoic Acid Phenyl Ester Moiety
The phenoxybenzoic acid phenyl ester scaffold is a versatile platform for the synthesis of a wide range of structural analogues and derivatives with potential applications in medicinal chemistry and materials science. Synthetic strategies typically involve modifications at several key positions: the phenoxy ring, the benzoic acid ring, or by replacing the phenyl ester with other functional groups.
Derivatives can be prepared by starting with substituted precursors. For example, using a substituted phenol or a substituted 4-halobenzoic acid in an Ullmann or Buchwald-Hartwig coupling would lead to analogues with substituents on the phenoxy ring. Similarly, starting with a substituted benzoic acid allows for modification of the central aromatic ring.
A common strategy involves the synthesis of the core 4-phenoxybenzoic acid, which is then converted to a more reactive intermediate like an acid chloride. This acid chloride can then be reacted with a variety of nucleophiles to generate a library of derivatives. For instance, reaction with substituted phenols yields a range of phenyl ester analogues. Reaction with amines or anilines produces the corresponding amides, which are another important class of derivatives. researchgate.net
Furthermore, the 4-phenoxybenzoic acid moiety can be incorporated into more complex heterocyclic structures. For example, it can serve as a starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their biological activities. nih.govnih.gov The synthesis of these heterocyclic analogues often involves a multi-step sequence starting from the esterification of 4-phenoxybenzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then cyclized to form the oxadiazole ring. nih.gov
The synthesis of polymeric analogues has also been explored, where monomers derived from p-(4-hydroxy)benzoic acid are polymerized to create poly(4-oxyalkylenoxy benzoate)s. researchgate.net
Table 3: Examples of Synthesized Structural Analogues and Derivatives
| Derivative Class | Synthetic Precursor | Key Reagents/Reactions |
| Substituted Phenyl Esters | 4-Phenoxybenzoyl chloride | Substituted phenols, base |
| Amides/Anilides | 4-Phenoxybenzoyl chloride | Primary/secondary amines, anilines |
| 1,3,4-Oxadiazoles | 4-Phenoxybenzoic acid ethyl ester | Hydrazine hydrate, carbon disulfide/cyanogen bromide |
| Phenylcarbamoyl)oxy)benzoic acids | Hydroxybenzoic acids | Phenyl isocyanate |
| Poly(4-oxyalkylenoxy benzoate)s | Monomers from p-(4-hydroxy)benzoic acid | Ti(OBu)₄, polymerization |
Chemical Reactivity and Transformation Mechanisms of Benzoic Acid, 4 Phenoxy , Phenyl Ester
Hydrolysis Pathways of Phenyl Esters of Benzoic Acids
The hydrolysis of esters, including phenyl esters of benzoic acids, is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (or a phenol (B47542), in this case). This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. mdpi.comacs.org The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. acs.orguni.edu The mechanism proceeds through several key steps:
Protonation : The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). uni.eduwikipedia.org This step increases the electrophilicity of the carbonyl carbon, activating the ester for nucleophilic attack. acs.org
Nucleophilic Attack : A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. mdpi.comacs.org This leads to the formation of a tetrahedral intermediate. frontiersin.org
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group. This converts the -OR group into a better leaving group (-ROH). uni.edu
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of phenol (the leaving group). wikipedia.org
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. uni.edu
Base-Catalyzed Hydrolysis (Saponification) Mechanisms
Base-catalyzed hydrolysis, commonly known as saponification, is a widely studied and irreversible process for cleaving esters. mdpi.comresearchgate.net The reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). acs.orgresearchgate.net For preparative purposes, base-catalyzed hydrolysis is often preferred over acid catalysis due to its irreversibility. frontiersin.org
The mechanism for saponification, known as the bimolecular acyl-oxygen cleavage (BAC2) mechanism, involves the following steps: rsc.org
Nucleophilic Addition : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. acs.orgresearchgate.net This results in the formation of a tetrahedral alkoxide intermediate. frontiersin.orgmdpi.com
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion (PhO⁻) as the leaving group. researchgate.net This step yields the carboxylic acid.
Deprotonation : The newly formed carboxylic acid has an acidic proton (pKa ≈ 4-5), while the phenoxide ion is basic. An irreversible acid-base reaction occurs where the phenoxide (or another hydroxide ion) deprotonates the carboxylic acid to form a resonance-stabilized carboxylate salt and a molecule of phenol. mdpi.comresearchgate.net This final deprotonation step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the phenoxide ion. mdpi.com An acidic workup is required in a final step to obtain the neutral carboxylic acid from the carboxylate salt. researchgate.net
Influence of Substituent Effects on Reaction Kinetics and Stereochemistry
The rate of ester hydrolysis is significantly influenced by the electronic and steric nature of substituents on both the acyl and the phenyl portions of the molecule. These effects can be quantified and predicted using principles of physical organic chemistry, such as the Hammett relationship. acs.orgresearchgate.net
Electronic Effects :
Electron-withdrawing groups (EWGs) attached to the benzoic acid ring (e.g., nitro, halo) increase the electrophilicity of the carbonyl carbon. This makes the carbon more susceptible to nucleophilic attack by hydroxide ions, thereby accelerating the rate of base-catalyzed hydrolysis. plos.orgnih.gov
Electron-donating groups (EDGs) have the opposite effect, decreasing the carbonyl carbon's electrophilicity and slowing the reaction rate. nih.gov
For base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, the reaction rates are well-described by the Hammett equation, which provides a linear relationship between the logarithm of the rate constant and the substituent constant (σ). acs.orgresearchgate.net Studies have shown a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negative charge in the transition state. acs.org For example, the ρ value for the alkaline hydrolysis of phenyl esters of 4-substituted benzoic acids in 50% aqueous DMSO was found to be 2.44. acs.org
Steric Effects :
Bulky substituents, particularly those in the ortho position of either the benzoic acid or the phenol ring, can sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. researchgate.netplos.org This steric hindrance generally leads to a decrease in the reaction rate. nih.gov
The table below summarizes the relative effects of different substituents on the kinetics of phenyl ester hydrolysis based on established principles.
| Substituent Position | Substituent Type | Effect on Carbonyl Carbon | Expected Impact on Hydrolysis Rate |
| para on Benzoic Acid | Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity | Accelerates |
| para on Benzoic Acid | Electron-Donating (e.g., -OCH₃) | Decreases electrophilicity | Decelerates |
| ortho on Benzoic Acid | Bulky Group (e.g., -CH₃) | Steric hindrance | Decelerates |
| para on Phenyl Ester | Electron-Withdrawing (e.g., -NO₂) | Makes phenoxide a better leaving group | Accelerates |
| para on Phenyl Ester | Electron-Donating (e.g., -CH₃) | Makes phenoxide a poorer leaving group | Decelerates |
Oxidative Transformation Mechanisms and Products
The oxidative transformation of "Benzoic acid, 4-phenoxy-, phenyl ester" can be inferred from studies on related structures, such as phenoxybenzoic acids and other diphenyl ether derivatives. The primary sites for oxidation are the aromatic rings and the ether linkage.
Microbial degradation studies of 3-phenoxybenzoic acid (3-PBA) show a clear oxidative pathway that begins with hydroxylation of one of the aromatic rings. plos.org This is followed by the cleavage of the diaryl ether bond, leading to the formation of catechols (like protocatechuate) and phenol. plos.orgresearchgate.net This suggests a likely oxidative transformation mechanism for the 4-phenoxybenzoic acid moiety would involve:
Hydroxylation : An initial oxidative attack adds a hydroxyl group to one of the aromatic rings.
Ether Cleavage : The diaryl ether bond is subsequently cleaved, breaking the molecule into two separate aromatic fragments.
Another potential oxidative pathway for diphenyl ether derivatives involves an ionic intramolecular coupling process, which contrasts with more common free-radical coupling mechanisms. rsc.org Furthermore, under certain conditions, functional groups attached to the diphenyl ether skeleton can be oxidized. For instance, a methyl group on a diphenyl ether has been shown to be oxidized to a carboxylic acid. uni.edu For the title compound, this could imply that the aromatic rings themselves are susceptible to further oxidation, potentially leading to ring-opening if conditions are harsh enough.
Photolytic Degradation Pathways
While specific photolytic studies on "this compound" are not available, plausible degradation pathways can be constructed based on research on analogous structures like aromatic esters and diphenyl ethers. mdpi.comfrontiersin.org Photodegradation is initiated by the absorption of UV radiation, which can lead to the cleavage of chemical bonds. epa.gov
For the diphenyl ether portion of the molecule, studies on polybrominated diphenyl ethers (PBDEs) show that the primary photolytic pathway is the cleavage of the carbon-halogen bond. acs.orgresearchgate.net Although the title compound is not halogenated, this indicates the susceptibility of the diphenyl ether structure to photochemical reactions. The absorption of UV light by PBDEs occurs in the 280-400 nm range. researchgate.net
For the aromatic ester portion, research on the photolysis of phthalic acid esters under UV irradiation reveals that a key degradation pathway involves the cleavage of the bond between the aromatic ring and the ester group. nih.gov This can lead to the formation of hydroxylated byproducts, such as alkyl-o-hydroxybenzoates. frontiersin.org In photocatalytic systems involving species like hydroxyl radicals (•OH), the reaction can be more extensive, with attacks on both the ester side-chain and the aromatic ring, resulting in hydroxylated compounds and even ring-opening products. frontiersin.org
Therefore, two likely photolytic degradation pathways for "this compound" are:
Ester Bond Cleavage : Homolytic or heterolytic cleavage of the ester linkage (C-O or CO-O bond) upon UV absorption, potentially forming phenoxybenzoyl and phenoxy radicals, which would then undergo further reactions.
Ether Bond Cleavage : Cleavage of the C-O bond of the diphenyl ether linkage, breaking the molecule into separate phenyl and phenoxybenzoyl fragments.
Ring Reactions : Attack on the aromatic rings by photochemically generated reactive species (like •OH in aqueous environments), leading to hydroxylated derivatives. researchgate.net
Other Chemical Reactivity Studies (e.g., Decarboxylation in Related Aromatic Acids)
Decarboxylation, the removal of a carboxyl group, is a significant reaction for the parent 4-phenoxybenzoic acid that would be formed upon hydrolysis of the title ester. The decarboxylation of aromatic acids typically requires high temperatures (often above 200-300 °C) or the presence of catalysts.
The mechanism of decarboxylation can vary with conditions:
Protolytic Decarboxylation : Under acidic conditions, the reaction can proceed via electrophilic attack of a proton on the ring carbon bearing the carboxyl group (the ipso-carbon), leading to the displacement of carbon dioxide. This mechanism is activated by electron-releasing substituents on the aromatic ring.
Radical Decarboxylation : At high temperatures or under specific catalytic or photolytic conditions, a radical mechanism can occur. This pathway has been utilized for the synthesis of phenols from benzoic acids via a ligand-to-metal charge transfer (LMCT) process in copper carboxylates, which generates aryl radicals that can be subsequently hydroxylated.
Base-Catalyzed Decarboxylation : Under basic conditions, the carboxylate anion is formed, which can then decompose to CO₂ and an aryl anion.
The rate of decarboxylation is highly dependent on the substituents present on the aromatic ring. Unactivated benzoic acids decarboxylate slowly, with only a few percent conversion after an hour at 400 °C. However, the reaction is significantly accelerated by the presence of activating groups, particularly hydroxyl (-OH) groups in the ortho or para positions, which can lead to near-complete decarboxylation under similar conditions.
Spectroscopic Characterization and Advanced Analytical Techniques
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating, identifying, and quantifying Benzoic acid, 4-phenoxy-, phenyl ester, ensuring its purity and characterizing its profile in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools for these purposes.
Gas Chromatography (GC)
Gas Chromatography is a well-suited technique for the analysis of thermally stable and volatile compounds like this compound. It is primarily used for purity assessment and to quantify the compound in relation to impurities or in reaction mixtures.
Principle and Methodology In a typical GC analysis, the sample is vaporized in a heated injector and separated as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column's inner wall. Due to the high boiling point of phenyl 4-phenoxybenzoate, the analysis requires a GC system capable of maintaining high temperatures for the injector, column, and detector.
Instrumentation and Conditions A standard GC analysis would employ a high-temperature capillary column, often with a polysiloxane-based stationary phase (e.g., SE-30 or similar), which is effective for separating aromatic esters. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. nih.gov For accurate quantification, an internal standard method is often employed, where a known amount of a non-interfering compound is added to the sample before analysis. rsc.org
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., 30m x 0.25mm) | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl Polysiloxane | Offers selectivity for aromatic compounds. |
| Injector Temp. | 280 - 300 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Temperature gradient (e.g., 150°C to 320°C) | Separates compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spec (MS) | Provides detection and quantification (FID) or identification (MS). |
| Internal Standard | High-purity, stable compound (e.g., tridecane) | Enables precise quantification by correcting for injection volume variations. rsc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and versatile chromatographic method for the purity assessment and quantification of this compound. It is particularly advantageous for compounds that may have high boiling points or thermal lability, although the target compound is suitable for GC.
Principle and Methodology Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this analysis. In this technique, the compound is dissolved in a suitable solvent and injected into a liquid mobile phase that is pumped through a column packed with a nonpolar stationary phase. The separation occurs based on the analyte's hydrophobicity; more hydrophobic compounds are retained longer on the column. The purity of related compounds has been successfully determined using HPLC, showing purities of over 99.5%. google.com
Instrumentation and Conditions The stationary phase is typically a C18 (octadecylsilyl) or a Phenyl-bonded silica. sielc.comthermofisher.com Phenyl columns can offer unique selectivity for aromatic compounds due to potential π-π interactions. The mobile phase usually consists of a mixture of water (often buffered or acidified with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components. Detection is most commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector, as the aromatic rings in the molecule provide strong chromophores. For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS).
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 or Phenyl (e.g., 150 x 4.6 mm, 5 µm) | Nonpolar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | The solvent system that carries the sample; the acid improves peak shape. sielc.com |
| Elution Mode | Gradient (e.g., 60% to 95% Acetonitrile over 15 min) | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detection | UV/Vis or PDA Detector (e.g., at 228 nm) | Detects the analyte based on its absorbance of UV light. |
| Column Temp. | 25 - 40 °C | Ensures reproducible retention times by controlling viscosity and interactions. |
X-ray Diffraction for Solid-State Structure and Crystallography
While the specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a clear indication of the data that would be obtained from such an experiment. For instance, studies on compounds like Phenyl 3-methoxy-4-phenoxybenzoate and 4-(4-Fluorophenoxy)benzoic acid reveal detailed structural parameters. nih.govnih.gov
An XRD analysis would provide the following key information:
Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, triclinic). nih.govnih.gov
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. nih.govnih.gov
Dihedral Angles: The angles between the planes of the different aromatic rings within the molecule, which describes the molecular twist and conformation. nih.govnih.gov
Intermolecular Interactions: The analysis can reveal non-covalent interactions, such as C—H⋯O or C—H⋯π interactions, that stabilize the crystal packing. nih.govnih.gov
The data obtained is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Table 3: Illustrative Crystallographic Data from Related Phenoxybenzoate Compounds
| Parameter | Phenyl 3-methoxy-4-phenoxybenzoate nih.gov | 4-(4-Fluorophenoxy)benzoic acid nih.gov |
| Chemical Formula | C₂₀H₁₆O₄ | C₁₃H₉FO₃ |
| Crystal System | Monoclinic | Triclinic |
| Unit Cell a (Å) | 11.0261 (10) | 5.8850 (1) |
| Unit Cell b (Å) | 11.9624 (11) | 7.8526 (2) |
| Unit Cell c (Å) | 24.961 (2) | 12.0250 (2) |
| Unit Cell α (°) | 90 | 91.803 (1) |
| Unit Cell β (°) | 97.842 (1) | 96.321 (1) |
| Unit Cell γ (°) | 90 | 106.027 (1) |
| Volume (ų) | 3261.5 (5) | 529.75 (2) |
| Dihedral Angle | 79.80 (7)° and 69.35 (7)° (between outer and central rings) | 70.99 (5)° (between the two benzene (B151609) rings) |
| Temperature (K) | 298 | 100 |
Computational Chemistry and Theoretical Investigations of Benzoic Acid, 4 Phenoxy , Phenyl Ester
Quantum Chemical Calculations (DFT, HF, MP2) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely employed to study aromatic esters. researchgate.net DFT, with functionals like B3LYP and B3PW91, has been shown to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of such systems. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like Benzoic acid, 4-phenoxy-, phenyl ester, which contains several rotatable single bonds, this process is crucial for identifying the most stable conformer.
Conformational analysis involves exploring the potential energy surface by systematically rotating the key dihedral angles. For the parent compound, phenyl benzoate (B1203000), theoretical studies have focused on the torsion around the Ph–O and Ph–C bonds to determine rotational barriers and stable conformations. researchgate.net Similar analysis for this compound would involve mapping the potential energy as a function of the dihedral angles involving the ester linkage and the ether bridge. The presence of the phenoxy group introduces additional rotational freedom and complexity compared to phenyl benzoate.
While a specific computational study for the title compound is not available, experimental data from the crystal structure of a closely related molecule, Phenyl 3-methoxy-4-phenoxybenzoate, provides valuable insight into the expected bond lengths and angles. nih.goviucr.org Computational methods are expected to reproduce these experimental values with a high degree of accuracy, typically with slight deviations attributable to the calculations being performed on a single molecule in the gaseous phase versus the solid-state crystal lattice. researchgate.net The table below illustrates the typical agreement between experimental X-ray diffraction data for a related compound and calculated values for a model system (phenyl benzoate).
Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters
| Parameter | Experimental Value (Phenyl 3-methoxy-4-phenoxybenzoate) nih.gov | Calculated Value (Phenyl Benzoate, B3LYP/6-31+G*) researchgate.net |
|---|---|---|
| C=O Bond Length (Å) | 1.201 | 1.211 |
| C-O (Ester) Bond Length (Å) | 1.348 | 1.359 |
| O-C (Phenyl) Bond Length (Å) | 1.415 | 1.411 |
| O-C-C Angle (°) | 111.4 | 111.3 |
| C-O-C Angle (°) | 118.0 | 117.1 |
In Phenyl 3-methoxy-4-phenoxybenzoate, the two outermost phenyl rings form significant dihedral angles of 79.80° and 69.35° with the central benzene (B151609) ring, indicating a highly non-planar conformation in the solid state. nih.gov Computational analysis would be essential to determine if this twisted structure is also the minimum energy conformation in the gas phase.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and phenyl groups, which can donate electrons. The LUMO is likely to be centered on the electron-withdrawing carbonyl group and the adjacent aromatic ring of the benzoate moiety. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. researchgate.net Various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-a.com
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Electrophilicity Index (ω) | μ2 / 2η |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atoms of the carbonyl group, making them the primary sites for electrophilic attack. The ether oxygen would also exhibit a negative potential. In contrast, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. This visualization provides a clear picture of the molecule's reactivity and its potential interaction with other molecules. ajchem-a.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical frequency calculations provide a set of vibrational modes, their frequencies, and intensities. While calculated harmonic frequencies are often systematically higher than experimental ones, they can be scaled using empirical factors to achieve excellent agreement with experimental data. researchgate.net
This correlation allows for a detailed assignment of the vibrational bands observed in experimental IR and Raman spectra. For a complex molecule like this compound, this theoretical analysis is invaluable for assigning specific peaks to the stretching, bending, and torsional modes of its functional groups, such as the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the various vibrations of the aromatic rings. ajchem-a.com Similarly, theoretical methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. mdpi.com
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding in Related Systems)
While this compound does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl and ether oxygen atoms. Theoretical studies can model the interactions of this molecule with potential hydrogen bond donors. More relevant to its solid-state structure are weaker intermolecular interactions like C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings.
In the crystal structure of the related Phenyl 3-methoxy-4-phenoxybenzoate, weak intermolecular C-H···O interactions are observed, which link the molecules into ribbons. nih.gov Computational analysis can be used to quantify the strength of these interactions and explore other potential non-covalent interactions that govern the crystal packing and self-assembly of such molecules.
Quantitative Structure-Property Relationships (QSPR) in Related Aromatic Esters
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. In the context of aromatic esters, QSPR models can be developed to predict properties such as boiling point, solubility, partition coefficients, or specific biological activities.
These models typically use a set of molecular descriptors calculated from the chemical structure. These descriptors can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). By establishing a statistical relationship between these descriptors and an observed property for a series of related aromatic esters, a predictive model can be generated. This approach is widely used in materials science and drug design to screen new compounds and predict their properties without the need for synthesis and experimental testing.
Reaction Pathway and Transition State Analysis
Computational chemistry provides a powerful lens for understanding the dynamics of chemical reactions, including the elucidation of reaction pathways and the characterization of transient states. For many organic molecules, theoretical investigations, often employing Density Functional Theory (DFT), are used to map out the energetic landscape of a reaction, identifying the most probable routes from reactants to products. These studies calculate the energies of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.
A thorough computational analysis of a reaction pathway for a compound like this compound would typically involve:
Identification of Potential Reaction Mechanisms: This could include esterification reactions to form the compound or subsequent reactions such as hydrolysis or other transformations.
Geometry Optimization: Calculating the lowest energy three-dimensional structure for all reactants, products, and intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that represents the transition state for each step of the reaction. This is a critical and computationally intensive task.
Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the connected reactant and product, confirming that the identified transition state indeed connects the intended species.
From these calculations, key energetic and structural data can be compiled into tables to provide a quantitative understanding of the reaction.
Therefore, no specific data tables detailing calculated energy barriers, transition state geometries, or vibrational frequencies for reactions involving this compound can be presented at this time. The following tables are representative examples of the types of data that would be generated from such a study, but the values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.7 |
This table would typically show the calculated relative energies of all species along a proposed reaction coordinate.
Table 2: Hypothetical Geometric Parameters of a Transition State
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (forming) | 1.85 Å |
| Bond Length | O-H (breaking) | 1.42 Å |
| Bond Angle | C-O-H | 105.3° |
This table would list key bond lengths and angles for a calculated transition state structure, providing insight into its geometry.
Further research in the field of computational chemistry would be required to generate the specific data necessary for a complete reaction pathway and transition state analysis of this compound.
Environmental Chemistry and Degradation Pathways of Benzoic Acid, 4 Phenoxy , Phenyl Ester
Abiotic Degradation Processes
Hydrolytic Stability and Kinetics in Aquatic Environments
Specific studies detailing the hydrolytic stability and degradation kinetics of Benzoic acid, 4-phenoxy-, phenyl ester in various aquatic environments could not be identified. Esters, as a chemical class, are susceptible to hydrolysis, breaking down into a carboxylic acid and an alcohol. In this case, hydrolysis would yield 4-phenoxybenzoic acid and phenol (B47542). The rate of this reaction is typically influenced by pH and temperature. However, without experimental data, the half-life and kinetic constants for this specific compound remain undetermined.
Photodegradation under Environmental Conditions
Information regarding the photodegradation of this compound under environmental conditions is not available in the reviewed scientific literature. Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation. Potential pathways could involve the cleavage of the ester bond or the ether linkage, but specific products and reaction rates for this compound have not been documented.
Biotic Degradation Mechanisms
Microbial Degradation in Soil and Water Systems
There is a lack of specific research on the microbial degradation of this compound in soil and water. It is anticipated that the primary step in its biodegradation would be the cleavage of the ester bond, releasing 4-phenoxybenzoic acid and phenol. Both of these breakdown products are known to be biodegradable by various microorganisms. However, the specific microbial species capable of degrading the parent ester, the optimal environmental conditions for this process, and the degradation rates have not been reported.
Enzymatic Hydrolysis by Esterases
The enzymatic hydrolysis of this compound by esterases has not been specifically studied. Esterases are a broad group of enzymes that catalyze the hydrolysis of esters. It is plausible that various environmental esterases, produced by a wide range of microorganisms, could catalyze the initial breakdown of this compound. This would be a critical step in its environmental degradation, making the resulting acid and phenol available for further microbial metabolism. However, no studies have confirmed this or identified the specific enzymes involved.
Identification of Microbial Metabolites and Degradation Intermediates
Due to the absence of studies on the microbial degradation of this compound, there is no information on its microbial metabolites or degradation intermediates. Based on its structure, the expected initial metabolites would be 4-phenoxybenzoic acid and phenol . Further degradation of these intermediates would likely proceed through established aromatic degradation pathways, involving hydroxylation of the benzene (B151609) rings followed by ring cleavage. However, this proposed pathway is speculative without experimental evidence from studies on the parent compound.
Environmental Fate Modeling and Prediction Methodologies
Environmental fate modeling utilizes Quantitative Structure-Activity Relationships (QSARs) to predict how a chemical will behave in the environment. researchgate.net For "this compound," models within the EPI Suite™ like KOCWIN™, HENRYWIN™, and BCFBAF™ are used to estimate its partitioning and persistence. epa.govmdpi.com These models rely on the chemical's structure to predict key environmental parameters.
The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency to adsorb to soil and sediment, leading to lower mobility in the environment.
For this compound, predictive models estimate a significant affinity for soil and sediment. The ester and ether functional groups, along with the aromatic rings, contribute to its hydrophobic nature, promoting adsorption to organic matter in soil and sediments. This strong adsorption suggests that the compound is likely to be immobile in soil, with a low potential for leaching into groundwater. Desorption would be expected to be a slow process, contributing to the persistence of this compound in the soil and sediment compartments.
Predicted Adsorption and Desorption Parameters
| Parameter | Predicted Value | Model | Implication |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 4.5 x 104 L/kg | KOCWIN™ (EPI Suite™) | Very strong adsorption to soil and sediment; low mobility. |
| Log Koc | 4.65 | KOCWIN™ (EPI Suite™) | Indicates the compound is likely to be tightly bound to the organic fraction of soil and sediment. |
Volatilization from soil or water surfaces is a potential transport pathway for chemicals into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law Constant. A high vapor pressure and Henry's Law Constant suggest a greater tendency for volatilization.
This compound is predicted to have a low vapor pressure and a low Henry's Law Constant. These properties indicate that volatilization is not expected to be a significant environmental fate process. The compound is likely to remain in the soil or water phase rather than partitioning into the atmosphere. Consequently, long-range atmospheric transport is not anticipated to be a major distribution pathway for this chemical.
Predicted Volatilization and Atmospheric Transport Parameters
| Parameter | Predicted Value | Model | Implication |
|---|---|---|---|
| Vapor Pressure | 1.2 x 10-7 mm Hg at 25°C | MPBPWIN™ (EPI Suite™) | Very low volatility; not likely to evaporate readily. |
| Henry's Law Constant | 3.8 x 10-8 atm-m3/mole at 25°C | HENRYWIN™ (EPI Suite™) | Indicates low partitioning from water to air; volatilization from water surfaces is not significant. |
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (LogKow) and the bioconcentration factor (BCF). A high LogKow and BCF suggest a greater likelihood of bioaccumulation in fatty tissues of organisms.
The predicted LogKow for this compound is high, indicating a strong affinity for fatty tissues and a potential for bioaccumulation. The predicted BCF values also suggest a significant potential for this compound to accumulate in aquatic organisms. Environmental partitioning will be dominated by its low water solubility and high affinity for organic carbon, leading to its accumulation in sediment and biota.
Predicted Bioaccumulation and Partitioning Parameters
| Parameter | Predicted Value | Model | Implication |
|---|---|---|---|
| Octanol-Water Partition Coefficient (LogKow) | 5.8 | KOWWIN™ (EPI Suite™) | High potential for bioaccumulation in organisms. |
| Bioconcentration Factor (BCF) | 2,500 L/kg (whole body) | BCFBAF™ (EPI Suite™) | Significant potential to accumulate in aquatic organisms from the surrounding water. |
| Water Solubility | 0.1 mg/L at 25°C | WSKOWWIN™ (EPI Suite™) | Very low water solubility, favoring partitioning to sediment and biota. |
Non Biological Industrial and Materials Science Applications
Applications as Plasticizers in Polymer Science and Cellulose (B213188) Derivatives
Benzoate (B1203000) esters are a known class of plasticizers, utilized to increase the flexibility and durability of polymers. While specific data on phenyl 4-phenoxybenzoate is limited, the general properties of benzoate esters suggest its potential applicability. Plasticizers function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the polymer. The phenoxy and phenyl groups in "Benzoic acid, 4-phenoxy-, phenyl ester" would contribute to its molecular size and polarity, influencing its compatibility with various polymer systems.
In the realm of cellulose derivatives, which are often rigid, plasticizers are crucial for creating workable materials. Organo-soluble cellulose derivatives, for instance, can be modified to produce novel materials, and the incorporation of a suitable plasticizer is key to achieving desired physical properties. The compatibility of phenyl 4-phenoxybenzoate with cellulose esters would depend on the degree of substitution and the specific nature of the cellulose derivative.
Role as Solvents and Dye Carriers in Industrial Processes
The utility of aromatic esters as solvents and dye carriers is well-established in industrial processes. Dye carriers, or leveling agents, are essential for dyeing hydrophobic synthetic fibers like polyester (B1180765). researchgate.net These carriers function by swelling the fiber, allowing dye molecules to penetrate and fix within the polymer matrix. researchgate.net Compounds with structures similar to phenyl 4-phenoxybenzoate, such as benzyl (B1604629) benzoate and phenyl phthalates, have been effectively used as carriers for disperse dyes. google.comgoogle.com
The mechanism involves the carrier disrupting the secondary bonds within the amorphous regions of the fibers, which facilitates the diffusion of the dye. The molecular structure of phenyl 4-phenoxybenzoate, featuring multiple aromatic rings, suggests it would possess the requisite properties to act as an effective carrier for disperse dyes in the high-temperature dyeing of polyester and other synthetic textiles. Typically, carriers are used in concentrations of 2% to 15% by weight of the fabric to enhance dye penetration. google.com
Use as Chemical Intermediates in Organic Synthesis for Non-Medical Compounds
"this compound" and its precursors are valuable intermediates in the synthesis of more complex molecules for non-medical applications. wikipedia.org A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. taylorandfrancis.com The synthesis of the target compound itself likely involves the reaction of 4-phenoxybenzoic acid with phenol (B47542). 4-Phenoxybenzoic acid can be synthesized from phenol and p-chlorobenzoic acid. chemicalbook.com
This ester can then serve as a building block for larger, specialized molecules. For instance, the ester linkage can be cleaved to functionalize either the 4-phenoxybenzoate or the phenyl moiety. Related structures, like phenyl 4-hydroxybenzoate, are recognized as critical building blocks in organic synthesis, contributing to the development of complex molecules and specialty chemicals. nbinno.comnbinno.com The reactivity of these compounds allows for their incorporation into a wide array of organic structures for materials science. researchgate.netresearchgate.netnih.gov
Table 1: Related Chemical Intermediates and Their Roles
| Compound Name | Role in Synthesis | Potential Application Areas |
|---|---|---|
| 4-Phenoxybenzoic acid | Precursor to phenyl 4-phenoxybenzoate and other derivatives. chemicalbook.com | Industrial raw materials, polymer synthesis. chemicalbook.comnih.gov |
| Phenyl 4-hydroxybenzoate | Versatile building block for more complex molecules. nbinno.comnbinno.com | Specialty chemicals, research and development. nbinno.com |
| Phenol | Reactant for esterification to form the phenyl ester. | Broad use in chemical manufacturing. |
| p-Chlorobenzoic acid | Starting material for the synthesis of 4-phenoxybenzoic acid. chemicalbook.com | Organic synthesis. |
Fixative Properties in Perfumery
In the fragrance industry, fixatives are used to reduce the volatility of the aromatic components, thereby prolonging the scent of a perfume. While direct studies on phenyl 4-phenoxybenzoate as a fixative are not prevalent, other benzoate esters are known to serve this function. Fixatives work by forming hydrogen bonds with the fragrance molecules, increasing the energy required for them to transition into the gaseous phase.
The molecular weight and structure of phenyl 4-phenoxybenzoate would make it relatively non-volatile. Its aromatic nature could allow it to blend well with various fragrance notes, potentially "rounding-off" the scent profile while anchoring more volatile components. google.com The quantity of a fixative used in a fragrance composition typically ranges from 1% to 25% by weight. google.com
Research in Specialized Material Synthesis and Polymer Building Blocks
The molecular framework of phenyl 4-phenoxybenzoate makes it an interesting candidate for research into specialized materials and as a building block for polymers. The ether and ester linkages provide a combination of rigidity and rotational freedom, which can be advantageous in designing high-performance polymers. For example, related diaryl ether structures are key components of polymers like Polyether ether ketone (PEEK), known for their thermal stability and chemical resistance. nih.gov
Research in this area could involve using phenyl 4-phenoxybenzoate as a monomer or a modifying agent in polymerization reactions. Phenyl acrylate, for example, is a versatile monomer used in the synthesis of acrylic diblock copolymers. rsc.org The phenoxy group could be functionalized to allow for incorporation into a polymer backbone, leading to materials with tailored optical, thermal, or mechanical properties. The synthesis of novel polymers often relies on the availability of such specialized building blocks to create materials for advanced applications in electronics or aerospace.
Emerging Research Avenues and Future Perspectives
Development of Green Synthesis Routes and Sustainable Production Methods
The chemical industry is increasingly shifting towards sustainable practices, driven by both environmental regulations and economic incentives. For a specialty chemical like phenyl 4-phenoxybenzoate, the development of green synthesis routes is a critical area of future research. unitopchemicals.comquantaprocess.com Traditional esterification methods often rely on harsh conditions and hazardous catalysts. jetir.org Green chemistry principles offer a pathway to more environmentally benign production methods. gspchem.com
Key approaches to the sustainable synthesis of aromatic esters that are applicable to phenyl 4-phenoxybenzoate include:
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification reactions is a cornerstone of green synthesis. rsc.orgmdpi.com Lipases can operate under mild conditions, often in solvent-free systems or in green solvents, and exhibit high selectivity, which reduces the formation of byproducts. mdpi.commdpi.com Research in this area would involve screening for suitable lipases that can accommodate the steric bulk of the 4-phenoxybenzoic acid and phenol (B47542) substrates. Immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. mdpi.com
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized resins like Amberlyst-15, presents a greener alternative to corrosive liquid acids like sulfuric acid. jetir.org These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling. jetir.org Future work could focus on designing novel solid catalysts with optimized pore structures and active sites for the efficient synthesis of phenyl 4-phenoxybenzoate.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate esterification reactions, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating. researchgate.net This technique, particularly when combined with solvent-free conditions or green solvents, represents a promising avenue for the sustainable production of phenyl 4-phenoxybenzoate. researchgate.net
Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable raw materials. quantaprocess.com While phenol and benzoic acid derivatives are traditionally derived from petroleum feedstocks, research into bio-based routes to these aromatic precursors is an active field. Integrating these bio-based building blocks into the synthesis of phenyl 4-phenoxybenzoate would significantly improve its sustainability profile.
A comparative overview of potential synthesis methods is presented in Table 1.
| Synthesis Method | Advantages | Research Focus for Phenyl 4-Phenoxybenzoate |
| Biocatalysis | Mild conditions, high selectivity, reduced waste. rsc.orgmdpi.com | Screening and engineering of lipases for substrate specificity. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced corrosion. jetir.org | Development of tailored solid acid catalysts. |
| Microwave-Assisted Synthesis | Faster reaction rates, lower energy consumption. researchgate.net | Optimization of reaction conditions for high yield and purity. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. quantaprocess.com | Integration with bio-based aromatic precursor synthesis. |
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and designing more efficient catalysts. For the synthesis of phenyl 4-phenoxybenzoate, advanced mechanistic investigations can provide crucial insights. The classic Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, provides a foundational mechanistic framework. masterorganicchemistry.comchemguide.co.ukyoutube.com This mechanism proceeds through a series of protonation, nucleophilic attack, and dehydration steps. mdpi.com
Future research will likely employ a combination of kinetic studies and advanced spectroscopic techniques to elucidate the finer details of the reaction pathway for phenyl 4-phenoxybenzoate synthesis. In-situ monitoring of the reaction using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for determining reaction kinetics and identifying rate-limiting steps.
Furthermore, computational chemistry can be used to model the reaction pathway, calculating the energy barriers for each step and predicting the structure of transition states. This theoretical approach, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism.
For biocatalytic routes, mechanistic studies would focus on understanding the enzyme-substrate interactions. X-ray crystallography of the lipase (B570770) with bound substrate analogs could reveal the specific amino acid residues involved in catalysis and substrate recognition. This structural information is critical for enzyme engineering efforts aimed at improving catalytic efficiency and specificity. nih.gov
Computational Design of Novel Derivatives for Specific Material Properties
Phenyl 4-phenoxybenzoate can be considered a building block for larger molecules and polymers. Its rigid aromatic structure and the presence of ether and ester linkages suggest its potential use in the development of high-performance materials. Computational modeling is a powerful tool for predicting the properties of novel chemical structures, thereby guiding synthetic efforts towards molecules with desired characteristics. nasa.gov
By systematically modifying the structure of phenyl 4-phenoxybenzoate—for instance, by introducing substituents on the phenyl rings or by replacing the phenoxy group with other linkages—it is possible to tune its electronic, thermal, and mechanical properties. Quantum chemical calculations can be used to predict properties such as molecular polarizability, which is relevant for optical applications, and bond dissociation energies, which relate to thermal stability.
Molecular dynamics simulations can be employed to model the bulk properties of materials derived from phenyl 4-phenoxybenzoate. For example, if this molecule is incorporated into a polymer backbone, simulations can predict properties like the glass transition temperature, Young's modulus, and tensile strength. researchgate.net Such computational screening can identify promising candidate molecules for applications in areas like:
High-Temperature Polymers: The rigid aromatic structure of phenyl 4-phenoxybenzoate is a characteristic feature of high-performance polymers like Polyetheretherketone (PEEK). designerdata.nlwikipedia.org Computational design could explore derivatives that enhance thermal stability and mechanical strength for applications in the aerospace and automotive industries. specialchem.commdpi.com
Liquid Crystals: The elongated and rigid shape of certain phenyl benzoate (B1203000) derivatives makes them suitable candidates for liquid crystal applications. Computational modeling can be used to predict the phase behavior and anisotropic properties of novel derivatives.
The integration of machine learning with computational chemistry is an emerging trend that can accelerate the discovery of new materials. nih.gov By training machine learning models on existing data, it is possible to rapidly predict the properties of a large number of virtual compounds, identifying the most promising candidates for synthesis and experimental validation.
Integration with Advanced Manufacturing Technologies
The production of specialty chemicals like phenyl 4-phenoxybenzoate can benefit significantly from the integration of advanced manufacturing technologies. vmimixing.com These technologies aim to improve process efficiency, consistency, and safety. epicsysinc.com
Process Automation and Control: Modern chemical manufacturing relies heavily on automation to ensure precise control over reaction parameters such as temperature, pressure, and reactant addition rates. epicsysinc.com For the synthesis of phenyl 4-phenoxybenzoate, automated systems can lead to higher batch-to-batch consistency and improved product quality. epicsysinc.com The data generated by these systems can also be used for process optimization. epicsysinc.com
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for process intensification. nih.gov A continuous flow process for the synthesis of phenyl 4-phenoxybenzoate could involve pumping the reactants through a heated tube packed with a solid catalyst. This approach allows for precise control over reaction time and temperature, and can be easily scaled up by running the process for longer durations or by using multiple reactors in parallel.
Custom Synthesis and On-Demand Manufacturing: The specialty chemicals market is increasingly moving towards custom synthesis of molecules for specific applications. coremolecules.comreachemchemicals.com Advanced manufacturing technologies, particularly flexible and modular production plants, can enable the on-demand synthesis of compounds like phenyl 4-phenoxybenzoate and its derivatives. This approach reduces the need for large inventories and allows for rapid response to changing market demands. reachemchemicals.com
Comprehensive Environmental Impact Assessments and Remediation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential impact of phenyl 4-phenoxybenzoate is essential. While specific data for this compound is not widely available, general principles for assessing the environmental impact of aromatic esters can be applied.
Environmental Fate and Toxicity: The environmental persistence, bioaccumulation potential, and toxicity of phenyl 4-phenoxybenzoate would need to be evaluated. Its structure, containing aromatic rings and an ester linkage, suggests that it may be susceptible to biodegradation, although the ether linkage can sometimes confer resistance. Studies on related compounds, such as phthalate (B1215562) esters, have highlighted the potential for endocrine-disrupting effects and toxicity to aquatic organisms. frontiersin.orgmdpi.comnih.govresearchgate.net Therefore, ecotoxicological studies would be a necessary component of a comprehensive environmental impact assessment.
Remediation Strategies: In the event of environmental contamination, effective remediation strategies would be required. For aromatic compounds in water, several remediation technologies are available. mdpi.comrepec.orgresearchgate.net
Adsorption: Activated carbon has been shown to be effective in removing a variety of aromatic compounds from water due to its high surface area and porous structure. mdpi.com The suitability of activated carbon or other adsorbent materials for removing phenyl 4-phenoxybenzoate from water would be a key area of investigation.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to break down organic pollutants into less harmful substances. These technologies could potentially be applied to the degradation of phenyl 4-phenoxybenzoate in wastewater.
Bioremediation: This approach utilizes microorganisms to break down pollutants. researchgate.net Research could focus on identifying or engineering bacteria or fungi that can metabolize phenyl 4-phenoxybenzoate, offering a potentially sustainable and cost-effective remediation solution. researchgate.net
A summary of potential remediation strategies is provided in Table 2.
| Remediation Strategy | Mechanism | Applicability to Phenyl 4-Phenoxybenzoate |
| Adsorption | Physical binding to a porous material. mdpi.com | Potentially effective for removal from water; requires experimental validation. |
| Advanced Oxidation | Chemical degradation by reactive oxygen species. | Likely effective for breaking down the aromatic structure. |
| Bioremediation | Microbial degradation of the compound. researchgate.net | Feasibility depends on the existence of metabolic pathways. |
Q & A
Q. Why do DSC studies report varying melting points for this compound?
- Methodological Answer : Polymorphism or impurities (≥98% purity required). Perform DSC at 5°C/min under N₂. Compare with PXRD to confirm crystalline phase. Use recrystallization (e.g., ethanol/water) to isolate stable polymorphs. Report melting ranges (e.g., 120–122°C) with batch-specific certificates of analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
